Cas no 14938-70-6 (Hydrazinecarbothioamide,2-[(2-hydroxyphenyl)methylene]-N-phenyl-)

Hydrazinecarbothioamide,2-[(2-hydroxyphenyl)methylene]-N-phenyl- structure
14938-70-6 structure
Product name:Hydrazinecarbothioamide,2-[(2-hydroxyphenyl)methylene]-N-phenyl-
CAS No:14938-70-6
MF:C14H13N3OS
MW:271.3375
CID:178800
PubChem ID:135434847

Hydrazinecarbothioamide,2-[(2-hydroxyphenyl)methylene]-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarbothioamide,2-[(2-hydroxyphenyl)methylene]-N-phenyl-
    • 2-[(2-hydroxyphenyl)methylene]hydrazine-N-(phenyl)carbothioamide
    • Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-phenyl-
    • 11T-0651
    • 14938-70-6
    • 1-[(E)-(2-hydroxyphenyl)methyleneamino]-3-phenyl-thiourea
    • (E)-2-(2-hydroxybenzylidene)-N-phenylhydrazine-1-carbothioamide
    • SCHEMBL14445009
    • AI3-03755
    • 4-12-00-00830 (Beilstein Handbook Reference)
    • CHEMBL463836
    • 3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1-phenylthiourea
    • Salicylaldehyde, 4-phenyl-3-thiosemicarbazone
    • 1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-phenylthiourea
    • AKOS002378300
    • Salicylaldehyde 4-Phenylthiosemicarbazone
    • 2-((2-Hydroxyphenyl)methylene)-N-phenylhydrazinecarbothioamide
    • BRN 2812887
    • CS-0335108
    • 1185908-30-8
    • Inchi: InChI=1S/C14H13N3OS/c18-13-9-5-4-6-11(13)10-15-17-14(19)16-12-7-2-1-3-8-12/h1-10,18H,(H2,16,17,19)/b15-10+
    • InChI Key: BKJAPBJJTOJXEZ-XNTDXEJSSA-N
    • SMILES: S=C(NC1=CC=CC=C1)N/N=C/C1=CC=CC=C1O

Computed Properties

  • Exact Mass: 271.07793322g/mol
  • Monoisotopic Mass: 271.07793322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 88.7Ų

Hydrazinecarbothioamide,2-[(2-hydroxyphenyl)methylene]-N-phenyl- Related Literature

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